molecular formula C9H18ClNO2 B104198 trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride CAS No. 61367-17-7

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Cat. No. B104198
CAS RN: 61367-17-7
M. Wt: 207.7 g/mol
InChI Key: UPVSMFHQPMRMLP-UHFFFAOYSA-N
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Description

The compound "trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride" is a derivative of cyclohexanecarboxylic acid, which is a key structural motif in various pharmacologically active compounds. The trans configuration indicates that substituents are on opposite sides of the cyclohexane ring, which can significantly affect the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of related cyclohexanecarboxylate derivatives has been described in the literature. For instance, a concise synthesis of a very late antigen-4 (VLA-4) antagonist involved the key intermediate ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate, which was obtained through a reductive etherification reaction . This synthesis was achieved in six steps with a 38% overall yield from commercially available materials. Similarly, the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols was accomplished by a series of reactions starting from ethyl p-aminobenzoate, highlighting the versatility of cyclohexanecarboxylate derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylate derivatives has been extensively studied. For example, the crystal and molecular structures of a related anti-ulcer agent were determined by X-ray analysis, revealing a rigid bent-rod-like conformation and dimerization through hydrogen bonding . This structural information is crucial for understanding the interaction of such compounds with biological targets.

Chemical Reactions Analysis

Cyclohexanecarboxylate derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. The synthesis of antidotes for anticholinesterase poisoning involved the conversion of trans-2-aminocyclohexanols into their corresponding hydrochloride salts . Additionally, the preparation of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols involved condensation and ring closure reactions, demonstrating the reactivity of the amino group on the cyclohexane ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylate derivatives are influenced by their molecular structure. The zwitterionic forms of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution were studied, showing that the most stable conformations are staggered forms . The crystal structure of another derivative revealed the presence of intramolecular hydrogen bonding, which can affect solubility and stability . The synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate also contributed to the understanding of the compound's properties through X-ray analysis .

Scientific Research Applications

Ethylene and Ethylene Inhibitors in Plant Biology

The role of ethylene in plants and how its action can be inhibited by compounds such as 1-Methylcyclopropene (1-MCP) is a significant area of research. 1-MCP is known for its ability to delay ripening and senescence in fruits, vegetables, and floricultural crops by inhibiting ethylene effects. This research highlights the potential for ethylene inhibitors in agricultural and plant biology applications, suggesting a similar context where "trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride" might be studied or applied, especially if it shares similar chemical properties or effects (Blankenship & Dole, 2003).

Plant Growth Promotion and Biocontrol

Another significant area of research is the use of plant growth-promoting bacteria (PGPB) that produce 1-aminocyclopropane-1-carboxylate (ACC) deaminase. This enzyme helps plants to lower ethylene levels, thereby promoting growth and reducing the impact of stress. This research area underscores the importance of chemical interactions in plant growth and stress management, suggesting potential research applications for similar compounds in enhancing plant resilience to stress and pathogens (Naing, Maung, & Kim, 2021).

Catalytic Oxidation and Chemical Industry Applications

Research on the catalytic oxidation of cyclohexene provides insights into the controllable and selective production of industrially relevant chemicals. Given that "trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride" could be a precursor or intermediate in synthetic chemistry, understanding the mechanisms and applications of catalytic oxidation in producing chemicals with various oxidation states could be relevant (Cao et al., 2018).

Controlled Release of Active Compounds

The stabilization and controlled release of gaseous/volatile compounds, such as ethylene and 1-MCP, for agricultural and storage applications highlight a research domain where "trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride" might find application. If this compound has similar volatile properties or can be used in a controlled release system, this research area could provide insights into its potential applications (Chen, Chen, Ray, & Yam, 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264). If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVSMFHQPMRMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

CAS RN

90950-09-7, 2084-28-8
Record name 90950-09-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans
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